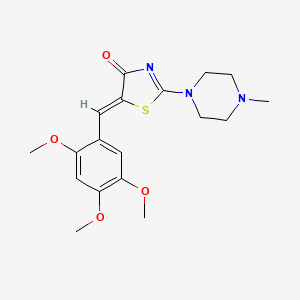![molecular formula C25H21FN2O3 B11601369 (5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11601369.png)
(5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes a fluorobenzyl group, a benzylidene group, and an imidazolidine-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of glycine derivatives with urea or thiourea under acidic conditions.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide with the imidazolidine-2,4-dione core.
Formation of the Benzylidene Group: This is typically done through a condensation reaction between the imidazolidine-2,4-dione core and a suitable benzaldehyde derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and fluorobenzyl groups.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzylidene and fluorobenzyl groups.
Reduction: Reduced forms of the imidazolidine-2,4-dione core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Industry
Polymer Science: Potential use in the synthesis of advanced polymers with unique properties.
Chemical Manufacturing: As an intermediate in the production of other complex organic compounds.
Wirkmechanismus
The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione is not well-documented. based on its structure, it is likely to interact with specific molecular targets through hydrogen bonding, van der Waals interactions, and π-π stacking. These interactions could modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Shares the imidazolidine-2,4-dione core but lacks the complex substituents.
Fluvastatin: Contains a fluorobenzyl group but differs significantly in overall structure and function.
Vorasidenib: Another complex organic compound with potential therapeutic applications.
Uniqueness
Structural Complexity: The combination of the fluorobenzyl, benzylidene, and imidazolidine-2,4-dione groups makes this compound unique.
Eigenschaften
Molekularformel |
C25H21FN2O3 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C25H21FN2O3/c1-17-5-4-6-19(13-17)16-31-21-11-9-18(10-12-21)14-23-24(29)28(25(30)27-23)15-20-7-2-3-8-22(20)26/h2-14H,15-16H2,1H3,(H,27,30)/b23-14+ |
InChI-Schlüssel |
XQWLRLZNFUAORS-OEAKJJBVSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Kanonische SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(3-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601293.png)
![Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11601301.png)
![2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11601303.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11601306.png)
![Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11601307.png)
![isopropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11601310.png)
![4-{[(4Z)-4-[(4-Chlorobenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-YL]amino}benzoic acid](/img/structure/B11601322.png)
![methyl 3-{3-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11601326.png)

![4,4'-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11601336.png)
![4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile](/img/structure/B11601351.png)
![(3E)-6-chloro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601355.png)

![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601374.png)
